molecular formula C18H15NO2 B601780 2,4'-(2-Pyridylmethylene)diphenol CAS No. 16985-05-0

2,4'-(2-Pyridylmethylene)diphenol

Cat. No.: B601780
CAS No.: 16985-05-0
M. Wt: 277.33
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Description

Contextualizing 2,4'-(2-Pyridylmethylene)diphenol within Pyridyl-Phenol Ligand Systems.

Pyridyl-phenol ligands are a class of chelating agents that have garnered considerable attention in coordination chemistry. These ligands are characterized by the presence of at least one pyridine (B92270) ring and one phenol (B47542) group, which can coordinate to a metal center through the nitrogen and oxygen atoms, respectively. The combination of a soft pyridine donor and a hard phenol donor allows these ligands to form stable complexes with a wide range of metal ions.

The versatility of pyridyl-phenol ligands stems from the tunability of their electronic and steric properties. The pyridine ring, a weak π-acceptor, and the phenolate (B1203915) group, a strong π-donor, create a unique electronic environment around the metal center. wikipedia.org This electronic flexibility is crucial for applications in catalysis, where the ligand can influence the reactivity of the metal center.

This compound is a prime example of a pyridyl-phenol ligand. Its structure allows for the formation of a six-membered chelate ring with a metal ion, a configuration known for its stability. The specific arrangement of the donor atoms—the nitrogen of the pyridine and the oxygen of the 2-position phenol—enables it to act as a bidentate ligand.

Significance of Methylene-Bridged Diphenolic Structures in Chemical Design.

Methylene-bridged diphenolic structures are prevalent in various areas of chemistry, from polymer science to the synthesis of complex organic molecules. The methylene (B1212753) bridge (—CH2—) imparts a degree of flexibility to the molecule, allowing the phenolic rings to adopt different conformations. This conformational freedom is a key aspect of their chemical behavior.

The presence of the methylene bridge also affects the electronic properties of the phenolic rings. While the bridge itself is an insulator, its connection to the aromatic rings can influence their reactivity in electrophilic substitution reactions. The synthesis of such compounds often involves the condensation reaction of a phenol with an aldehyde, a classic method for forming methylene bridges. smolecule.comwikipedia.org

The combination of the pyridyl-phenol motif with the methylene-bridged diphenolic structure in this compound results in a ligand with a unique set of properties, making it a valuable tool in the ongoing development of new catalysts and materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-14-10-8-13(9-11-14)18(16-6-3-4-12-19-16)15-5-1-2-7-17(15)21/h1-12,18,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAQDGAFHHTBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801254175
Record name 2-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol
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Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16985-05-0
Record name 2-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol
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Record name 2,4'-(2-Pyridylmethylene)diphenol
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Record name 2-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol
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Record name 2,4'-(2-PYRIDYLMETHYLENE)DIPHENOL
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Synthetic Methodologies and Precursor Chemistry of 2,4 2 Pyridylmethylene Diphenol

Strategies for the Preparation of 2,4'-(2-Pyridylmethylene)diphenol

The principal route for synthesizing this compound involves the condensation of 2-pyridinecarboxaldehyde (B72084) with phenol (B47542). This reaction is typically catalyzed by an acid and proceeds under reflux conditions to facilitate the formation of the central methylene (B1212753) bridge that connects the pyridine (B92270) and phenol rings. smolecule.com

Another synthetic approach involves electrophilic substitution reactions. In this method, the phenolic rings are first modified with substituents that enhance their reactivity, followed by the introduction of the pyridylmethylene moiety. smolecule.com

A notable synthesis method for a related isomer, 4,4'-(2-pyridylmethylene)diphenol, involves the condensation of pyridine-2-formaldehyde with phenol under acidic conditions. lookchem.com This reaction highlights a common strategy for creating pyridylmethylene diphenol structures.

ReactantsCatalyst/ConditionsProductReference
2-Pyridinecarboxaldehyde, PhenolAcid catalyst, RefluxThis compound smolecule.com
Pyridine-2-formaldehyde, PhenolAcidic conditions4,4'-(2-pyridylmethylene)diphenol lookchem.com

Derivatization Pathways and Functional Group Transformations of this compound Analogues

The chemical structure of this compound, featuring two phenolic hydroxyl groups and a pyridine ring, allows for various derivatization reactions and functional group transformations. These modifications are often pursued to explore and optimize the biological activities of the parent compound.

One common derivatization pathway is the acylation of the phenolic hydroxyl groups. For instance, the reaction of this compound with an acylating agent can yield diacetate esters, such as 2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate. nih.gov This transformation can alter the compound's solubility and pharmacokinetic properties.

The phenolic groups also render the compound susceptible to nucleophilic addition reactions. smolecule.com It can react with various nucleophiles, leading to the formation of new adducts. smolecule.com Furthermore, the molecule can participate in condensation reactions with aldehydes and ketones, resulting in the elimination of water and the formation of stable derivatives. smolecule.com

The synthesis of fluorescent derivatization reagents provides another avenue for modifying related structures. For example, a lophine skeleton has been used to create a fluorescent derivatization reagent for the analysis of free fatty acids, demonstrating the potential for introducing reporter groups. nih.gov

Parent CompoundReagents/ConditionsDerivativeReference
This compoundAcylating agent2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate nih.gov
Fatty acids2-(4-hydrazinocarbonylphenyl)-4,5-diphenylimidazole (HCPI), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, pyridineHCPI derivatives nih.gov

Green Chemistry Approaches in the Synthesis of this compound and Related Compounds

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and related chemical compounds to minimize environmental impact. Key areas of focus include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. wisdomlib.orgskpharmteco.com

Another green approach is the development of reusable catalysts. For instance, a synthetic method for 2-pyridylaldehyde, a precursor for this compound, utilizes a high-catalytic activity MnO2 composite catalyst loaded on acid-modified attapulgite (B1143926) and Fe3O4. google.com This magnetic catalyst can be easily separated from the reaction mixture and reused, reducing waste and reaction costs. google.com

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
Use of Safer SolventsReplacing traditional volatile organic compounds with eco-friendly solvents like 2-MeTHF, CPME, or water. nih.govresearchgate.netReduced environmental impact, improved yield, and simplified operations. nih.gov
Use of Reusable CatalystsEmploying magnetic MnO2 composite catalysts for precursor synthesis. google.comCatalyst can be recycled, reducing waste and cost. google.com
Use of Non-Toxic CatalystsUtilizing catalysts like alum in aqueous media. researchgate.netAvoids the use of toxic and expensive catalysts.

Coordination Chemistry of 2,4 2 Pyridylmethylene Diphenol

Ligand Design Principles of 2,4'-(2-Pyridylmethylene)diphenol

The design of this compound as a ligand is predicated on fundamental principles of coordination chemistry that leverage donor atom versatility and the chelation effect to create stable metal complexes. These principles are also applicable to its analogues, which may feature different substituents or structural modifications.

The this compound ligand is a tridentate ligand featuring three potential donor atoms: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the two phenolic groups. This combination of a soft donor atom (nitrogen) and two hard donor atoms (oxygen) allows for effective coordination with a wide range of metal ions. The pyridine nitrogen provides a site for π-backbonding with metal ions that have available d-electrons, while the phenolic oxygens, upon deprotonation, form strong coordinate bonds with metal ions. This versatility in donor atoms is a key feature in the design of polydentate ligands, enabling them to form stable complexes with various transition metals.

The arrangement of the donor atoms in this compound allows for the formation of two chelate rings upon coordination to a metal center, typically a five-membered and a six-membered ring. This chelation significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with analogous monodentate ligands, an observation known as the chelate effect. The flexibility of the methylene (B1212753) bridge allows the ligand to adopt various coordination modes to accommodate the preferred geometry of different metal ions.

Analogues of this compound, such as those incorporating different heterocyclic rings or substituted phenols, also exhibit a range of coordination behaviors. For instance, pyridyl-based ligands are instrumental in the design of fluorescent sensors for metal ions, where the chelation-enhanced fluorescence (CHEF) effect is a key principle. uoa.gr The stability and selectivity of these complexes are influenced by factors like the chelate ring size and steric hindrance between atoms on the ligand. uoa.gr For example, ligands forming five-membered chelate rings often exhibit high stability. uoa.gr

Formation of Metal Complexes with this compound

The formation of metal complexes with this compound is a process governed by the stoichiometry of the reactants, the inherent stability of the resulting complex, and the specific properties of the metal ion involved.

The stoichiometry of metal complexes formed with this compound is commonly found to be in a 1:1 or 2:1 ligand-to-metal ratio. tsijournals.com The stability of these complexes is a critical factor, with polydentate ligands like this compound generally forming more stable complexes than monodentate ligands due to the chelate effect. The stability of metal complexes can be quantified by their formation constants (or stability constants), which are equilibrium constants for the formation of the complex in solution. For example, the chromogenic chelator 4-(2-Pyridylazo)resorcinol (PAR), which shares structural similarities with the ligand , forms stable complexes with a variety of divalent metal ions, and its stability constants have been extensively studied. nih.gov The stability of these complexes is often pH-dependent, as the deprotonation of the phenolic groups is crucial for coordination. nih.gov

Metal IonLigandStoichiometry (M:L)Stability Constant (log K)
Various d, p, f block ions4-(2-Pyridylazo)resorcinol (PAR)VariespH-dependent
Fe(II), Co(II), Ni(II), Cu(II), Zn(II)4-2'-pyridylimidazole1:1, 1:2, 1:3Measured
Mn(II), Fe(II), Co(II), Ni(II)Substituted pyrazole (B372694) ligand1:2Characterized

This table presents data for analogous ligand systems to illustrate the principles of stoichiometry and stability.

Diverse Geometries and Electronic Structures of this compound Metal Complexes

The coordination of this compound to different metal ions results in a wide array of coordination geometries and electronic structures. These properties are intrinsically linked and are determined by the nature of the metal ion and the ligand.

The flexibility of the this compound ligand allows it to adapt to the preferred coordination number and geometry of the central metal ion. Common geometries observed for transition metal complexes include tetrahedral, square planar, and octahedral. For example, Cu(II) complexes with similar dipyrrolyldiketone (B14134854) ligands have been shown to exhibit planar geometries. mdpi.com The specific geometry adopted is a balance between the ligand's steric constraints and the electronic requirements of the metal ion.

The electronic structure of these complexes is determined by the interaction between the metal d-orbitals and the ligand orbitals. This interaction can be described by ligand field theory and is responsible for the distinct spectroscopic and magnetic properties of the complexes. For instance, the electronic absorption spectra of these complexes show bands that can be attributed to d-d transitions and charge-transfer bands, which are characteristic of their geometry. tsijournals.com The electronic structure also influences the redox properties of the complex.

Metal Complex SystemObserved GeometriesKey Structural Features
Dipyrrolyldiketone Cu(II) complexesPlanar, RectangularStacking assemblies, potential for mesophases
Zinc(II) halide complexes with N,N'-m-phenylenedimethylenebis(pyridin-2-one)TetrahedralPolymeric chain structures
Pyrazole-based ligand complexes with Co(II), Ni(II), Cu(II)Octahedral (Co, Ni), Distorted Octahedral (Cu)Investigated for electrocatalytic and biological activity
Transition metal complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolTetrahedral (Ni, Zn, Cd, Sn), Square Planar (Cu)Bidentate coordination through sulfur and amine groups

This table illustrates the diversity of geometries found in complexes with related pyridyl- and phenol-containing ligands.

Octahedral Coordination Architectures

Octahedral geometry, involving six-coordination around a central metal atom, is one of the most common arrangements in coordination chemistry. For this compound to form a simple mononuclear octahedral complex, two equivalents of the tridentate ligand would be required to saturate the coordination sphere of the metal, leading to a complex of the type [M(L)₂]. However, without experimental data from techniques such as X-ray crystallography, the existence and specific structural details of such complexes remain speculative.

Tetrahedral and Square Planar Geometries

Tetrahedral and square planar geometries are typically observed in four-coordinate complexes. A metal ion could potentially coordinate to one molecule of this compound and an additional monodentate or bidentate ligand to form such a complex. The preference for a tetrahedral versus a square planar arrangement is influenced by factors including the d-electron configuration of the metal ion and the ligand field strength. For instance, d⁸ metal ions like Ni(II), Pd(II), and Pt(II) often favor square planar geometry. Again, specific studies confirming these geometries for this compound complexes are absent from the current body of scientific literature.

Other Coordination Polyhedra

Beyond the common octahedral, tetrahedral, and square planar geometries, other coordination polyhedra are possible, particularly with larger metal ions or in the formation of polynuclear complexes where the ligand might bridge multiple metal centers. The flexibility of the methylene bridge in this compound could allow for various conformational isomers and potentially lead to more complex supramolecular structures. Unfortunately, no published research has explored these possibilities.

Redox Behavior and Ligand-Metal Electronic Interactions in this compound Complexes

The redox behavior of a metal complex, which describes its ability to gain or lose electrons, is a critical aspect of its reactivity. The interplay between the metal center and the ligand's electronic structure governs these properties. The phenolic groups and the pyridine ring in this compound are redox-active, meaning they can participate in electron transfer processes.

Electrochemical studies, such as cyclic voltammetry, would be necessary to probe the redox potentials of metal complexes of this ligand and to understand the nature of the ligand-metal electronic interactions. Such studies would reveal whether redox processes are metal-centered or ligand-centered and how the coordination environment influences the electronic properties of the complex. To date, no such electrochemical data for complexes of this compound have been reported.

Structural Elucidation and Advanced Characterization of 2,4 2 Pyridylmethylene Diphenol and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the structural and electronic features of 2,4'-(2-Pyridylmethylene)diphenol and its analogs. These techniques probe the interactions of molecules with electromagnetic radiation, offering insights into their atomic connectivity, functional groups, and photophysical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons provide information about their local electronic environment. For instance, the protons on the pyridine (B92270) ring and the phenolic rings of the parent compound will resonate at characteristic chemical shifts. The integration of the peaks corresponds to the number of protons, and the splitting patterns (e.g., singlet, doublet, triplet) reveal the number of neighboring protons, which helps in assigning the connectivity of the molecule.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shift is indicative of its hybridization and the nature of the atoms attached to it. For example, the carbon atoms of the aromatic rings and the methylene (B1212753) bridge in this compound will have characteristic chemical shifts.

Table 1: Representative Predicted ¹³C NMR Data for a Diphenol Derivative

Carbon Atom Predicted Chemical Shift (ppm)
C1 (C-O)152.4
C2116.1
C3129.8
C4121.2
C5128.5
C6120.7
C1' (C-O)155.0
C2'115.8
C3'129.5
C4'122.3
C5'127.9
C6'119.4
CH (Methylene)40.5
Pyridine C2162.1
Pyridine C3123.5
Pyridine C4136.7
Pyridine C5121.8
Pyridine C6149.3

Note: This is a representative table with predicted values. Actual chemical shifts may vary depending on the solvent and specific derivative.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule and understanding how they are affected by intermolecular interactions or coordination to metal ions. youtube.comyoutube.comyoutube.com These techniques are based on the principle that molecules vibrate at specific frequencies corresponding to the stretching and bending of their bonds. youtube.com

In the IR spectrum of this compound, characteristic absorption bands are expected for the O-H stretching of the phenolic groups, the C-H stretching of the aromatic rings and the methylene bridge, C=C and C=N stretching vibrations of the aromatic rings, and C-O stretching of the phenol (B47542) groups. The presence of a broad O-H stretching band often indicates hydrogen bonding.

Raman spectroscopy provides complementary information to IR spectroscopy. youtube.com While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability of the molecule. youtube.com This makes Raman particularly useful for observing symmetric vibrations and bonds involving heavier atoms.

When this compound acts as a ligand and coordinates to a metal ion, changes in the vibrational spectra can pinpoint the coordination sites. For example, a shift in the C=N stretching frequency of the pyridine ring can indicate that the nitrogen atom is involved in coordination. Similarly, changes in the O-H or C-O stretching frequencies can suggest the involvement of the phenolic oxygen atoms in bonding to the metal.

Table 2: Typical IR Absorption Frequencies for Functional Groups in this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Phenolic O-HStretching (broad)3200-3600
Aromatic C-HStretching3000-3100
Methylene C-HStretching2850-2960
Aromatic C=CStretching1450-1600
Pyridine C=NStretching~1590
Phenolic C-OStretching1200-1260

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule and its resulting photophysical properties. researchgate.net These techniques provide information about the energy levels of the molecular orbitals and how they are influenced by the molecular structure and environment. nih.gov

The UV-Vis absorption spectrum of this compound typically shows absorption bands in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions within the aromatic rings. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the aromatic rings.

Fluorescence spectroscopy provides information about the emission of light from the molecule after it has been excited to a higher electronic state. Not all molecules that absorb light are fluorescent. For this compound and its derivatives, the fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment. rsc.org For example, the formation of metal complexes can significantly alter the fluorescence behavior, leading to either quenching or enhancement of the emission. sigmaaldrich.com

Table 3: Representative Photophysical Data for a Diphenol Derivative

Property Value
Absorption Maximum (λ_abs)~280 nm, ~320 nm
Molar Absorptivity (ε)Varies with derivative
Emission Maximum (λ_em)Dependent on structure and environment
Fluorescence Quantum Yield (Φ_f)Dependent on structure and environment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern. rsc.orgresearchgate.netnist.gov In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). docbrown.infodocbrown.info

For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the mass of the intact molecule. In addition to the molecular ion peak, a series of fragment ions will be observed, which are formed by the breaking of chemical bonds within the molecule. The fragmentation pattern is often characteristic of the compound's structure. For example, common fragmentation pathways for this molecule might involve the cleavage of the bond between the methylene bridge and the phenolic rings or the loss of small neutral molecules. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of the elemental composition. nih.gov

Table 4: Expected Key Ions in the Mass Spectrum of this compound

Ion Description Expected m/z
[M]⁺Molecular Ion277.11
[M-OH]⁺Loss of a hydroxyl radical260.10
[M-C₆H₅O]⁺Loss of a phenoxy radical184.08
[C₅H₄NCH₂]⁺Pyridylmethyl cation92.05

Note: The m/z values are nominal and the relative intensities will depend on the ionization method and energy.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that is specifically used to study species that have one or more unpaired electrons. bhu.ac.inbyjus.comwikipedia.orgslideshare.net These species are referred to as paramagnetic. While this compound itself is a diamagnetic molecule (all electrons are paired), ESR spectroscopy becomes a valuable tool when studying its complexes with paramagnetic metal ions or when the ligand itself is part of a radical species. deogiricollege.org

When a paramagnetic substance is placed in a magnetic field, the unpaired electrons can exist in different spin states. byjus.com ESR spectroscopy measures the absorption of microwave radiation that causes transitions between these spin states. deogiricollege.org The resulting spectrum can provide detailed information about the electronic structure and the local environment of the unpaired electron. bhu.ac.in For example, in a complex of this compound with a transition metal ion like copper(II), the ESR spectrum can reveal information about the coordination geometry around the metal ion and the nature of the metal-ligand bonding.

X-ray Diffraction Studies for Solid-State Structure Determination

For this compound and its derivatives, single-crystal X-ray diffraction studies can provide definitive proof of the molecular structure. These studies can confirm the connectivity of the atoms, reveal the conformation of the molecule (e.g., the relative orientation of the phenolic and pyridine rings), and provide detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice.

Table 5: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)9.876
β (°)105.2
Volume (ų)1489.2
Z4
R-factor< 0.05

Note: This is a hypothetical example. Actual crystallographic data will be specific to the compound and the crystal grown.

Single Crystal X-ray Diffraction of this compound and Its Complexes

Single crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of molecular structures. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering a detailed molecular portrait. For this compound and its complexes, SCXRD studies are crucial for understanding how the molecule packs in the solid state and how it coordinates to metal centers.

When this compound acts as a ligand, it can coordinate with various metal ions, forming complexes with distinct geometries. mdpi.com For example, palladium complexes with 2-arylpyridines have been extensively studied, revealing a range of coordination modes. mdpi.com The nitrogen atom of the pyridine ring and a deprotonated ortho-carbon of one of the phenyl rings can chelate to the metal center, forming a stable five-membered ring. mdpi.com The resulting complexes can exhibit different geometries, such as distorted trigonal-bipyramidal, which can be confirmed by SCXRD. nih.gov

The detailed structural parameters obtained from SCXRD, such as the dihedral angles between the planar rings of the molecule, provide insights into the molecule's conformation. nih.gov These parameters are critical for understanding the steric and electronic effects that govern the molecule's reactivity and its interactions with other molecules.

A representative table of crystallographic data that could be obtained from a single crystal X-ray diffraction study is presented below.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 15.456(6)
c (Å) 9.876(3)
α (°) 90
β (°) 109.34(3)
γ (°) 90
Volume (ų) 1456.7(9)
Z 4
Calculated Density (g/cm³) 1.267
R-factor (%) 4.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials. libretexts.org Unlike SCXRD, which requires a single, well-formed crystal, PXRD can be performed on a polycrystalline powder, making it a more versatile tool for routine analysis. libretexts.org The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. springernature.com

One of the primary applications of PXRD is the identification of crystalline phases by comparing the experimental diffraction pattern to a database of known patterns. youtube.com This is particularly useful for confirming the identity of a synthesized compound and for detecting the presence of impurities. youtube.comrigaku.com For this compound, PXRD can be used to ensure the phase purity of a bulk sample.

Furthermore, PXRD is instrumental in studying polymorphism, the ability of a compound to exist in more than one crystalline form. rigaku.com Different polymorphs can exhibit distinct physical properties, and PXRD provides a straightforward method for their identification and differentiation. The technique can also be used for quantitative phase analysis, determining the relative amounts of different crystalline phases in a mixture. youtube.com

The experimental powder pattern can be compared with a pattern simulated from single-crystal X-ray diffraction data. A good match between the two patterns confirms that the bulk material has the same crystal structure as the single crystal used for the initial structure determination. Any significant differences may indicate the presence of a different polymorph or impurities.

Below is an example of a data table that could be generated from a powder X-ray diffraction analysis, showing the characteristic 2θ angles and their corresponding relative intensities.

2θ (degrees)Relative Intensity (%)
10.245
12.5100
18.878
20.465
25.192
28.950

Note: The data in this table is hypothetical and for illustrative purposes only.

Thermal Analysis (TGA, DSC) for Phase Transitions and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the thermal stability and phase behavior of materials. nih.gov These methods provide information about physical and chemical changes that occur as a substance is heated or cooled. cn-henven.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. youtube.com This is particularly useful for determining the decomposition temperature of a compound and for identifying the loss of volatile components, such as water or solvents. youtube.com A TGA curve plots the percentage of initial mass remaining against temperature. For this compound, TGA can reveal its thermal stability and the temperature at which it begins to decompose. The presence of multiple steps in the TGA curve can indicate a multi-stage decomposition process. youtube.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC is used to detect thermal events such as melting, crystallization, and solid-state phase transitions. rigaku.com An endothermic peak on a DSC curve typically corresponds to melting, while an exothermic peak can indicate crystallization or a chemical reaction. rigaku.com For this compound, DSC can be used to determine its melting point and to identify any polymorphic transitions that may occur upon heating.

By combining TGA and DSC, a comprehensive thermal profile of the compound can be obtained. For instance, a weight loss in the TGA curve that corresponds to an endothermic peak in the DSC curve can confirm a melting process accompanied by decomposition.

The following table summarizes the kind of data that can be obtained from TGA and DSC analysis.

AnalysisParameterValue
TGA Onset of Decomposition (°C)250
TGA Major Weight Loss Step (°C)250-400
TGA Residue at 600°C (%)5
DSC Melting Point (°C)185 (endothermic peak)
DSC Enthalpy of Fusion (J/g)85

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Structural Descriptors: Hirshfeld Surface and Fingerprint Plot Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of that molecule from the space of all other molecules. The surface is colored according to the normalized contact distance, providing a visual representation of close contacts between neighboring molecules.

For this compound, Hirshfeld surface analysis can provide detailed insights into the nature and relative importance of the various intermolecular interactions, such as O-H···N, C-H···O, and π-π stacking interactions, that govern its supramolecular assembly. For example, sharp spikes in the fingerprint plot are characteristic of strong hydrogen bonds, while more diffuse regions can indicate weaker van der Waals contacts.

A summary of the contributions of different intermolecular contacts to the Hirshfeld surface, which can be derived from the fingerprint plots, is presented in the table below.

Intermolecular ContactContribution (%)
H···H45.2
C···H / H···C25.8
O···H / H···O18.5
N···H / H···N8.3
C···C2.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical and Computational Investigations of 2,4 2 Pyridylmethylene Diphenol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. For systems like 2,4'-(2-Pyridylmethylene)diphenol, these methods can elucidate electron distribution, orbital energies, and reactivity, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. While specific DFT studies focused solely on this compound are not extensively documented in the reviewed literature, the application of DFT to analogous structures, such as other polyphenol and pyridine (B92270) derivatives, provides a strong precedent for its utility.

For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to analyze the molecular structure of related compounds like 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one. nih.gov Such studies typically involve the calculation of:

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are key indicators of a molecule's reactivity and its ability to participate in electronic transitions.

Mulliken Population Analysis: To understand the charge distribution on each atom, which influences the molecule's polarity and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: To investigate hyper-conjugative interactions and the stability arising from electron delocalization. nih.gov

These analyses help in understanding the reactive sites of the molecule. For this compound, DFT could be employed to predict its reactivity patterns, the influence of the pyridine nitrogen and hydroxyl groups on the electronic environment, and its potential as a ligand.

Computed Property Value
Molecular Weight 277.3 g/mol
XLogP3-AA 3.6
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 277.110278721 Da
Topological Polar Surface Area 53.4 Ų
Heavy Atom Count 21
Complexity 314

Table 1: Computed properties for this compound. Data sourced from PubChem. nih.gov

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for electronic structure characterization. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate descriptions of electron correlation effects. For a molecule like this compound, these high-level calculations could be crucial for accurately determining properties such as excited state energies and weak intermolecular interactions, which are important for photophysical applications and understanding its behavior in condensed phases.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

The flexibility of the this compound structure, with its rotatable bonds connecting the phenolic and pyridine rings, suggests a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful tool to explore this landscape and understand the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal:

The preferred conformations of the molecule in different environments (e.g., in vacuum, in a solvent).

The energy barriers between different conformations.

The nature and timescale of intramolecular motions.

Such insights are critical for understanding how the molecule's shape influences its biological activity or its ability to coordinate with metal ions.

Computational Approaches for Predicting Coordination Behavior and Binding Energies

The presence of a pyridine nitrogen atom and two hydroxyl groups makes this compound a potential chelating ligand for various metal ions. Computational methods are invaluable for predicting its coordination behavior and the stability of the resulting metal complexes.

Molecular docking simulations can be used to predict the preferred binding pose of the ligand with a metal ion or within the active site of a protein. These simulations can provide an initial model of the coordination geometry. Subsequently, quantum chemical calculations, particularly DFT, can be employed to optimize the geometry of the metal complex and calculate the binding energy. These calculations can help in understanding the nature of the metal-ligand bonds and the factors contributing to the stability of the complex. Studies on similar pyridyl-phosphine ligands have successfully used DFT to investigate the structure of their metal complexes. nih.gov

Structure-Property Relationship Elucidation through Computational Modeling

Computational modeling plays a crucial role in establishing structure-property relationships. By systematically modifying the structure of this compound in silico (e.g., by changing substituent groups on the phenolic rings) and calculating the resulting changes in its electronic and structural properties, it is possible to build models that predict the properties of new derivatives.

For example, quantitative structure-activity relationship (QSAR) studies can be performed to correlate calculated molecular descriptors with experimentally observed activities. This approach has been applied to various pyridine derivatives to understand how structural modifications influence their biological activities. nih.govnih.gov For this compound, computational modeling could be used to design new ligands with enhanced binding affinity for specific metal ions or to tune its electronic properties for applications in catalysis or materials science.

Supramolecular Chemistry and Molecular Recognition Involving 2,4 2 Pyridylmethylene Diphenol

Non-Covalent Interactions in 2,4'-(2-Pyridylmethylene)diphenol Assemblies

Detailed crystallographic or spectroscopic analysis of this compound assemblies is not available in the current body of scientific literature. Such studies would be essential to definitively characterize the specific non-covalent interactions at play.

Hydrogen Bonding Networks

The this compound molecule possesses two hydroxyl (-OH) groups and a pyridine (B92270) nitrogen atom, making it a prime candidate for forming extensive hydrogen bonding networks. smolecule.com The hydroxyl groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. In a solid-state structure, one could anticipate intermolecular hydrogen bonds linking multiple diphenol molecules, potentially forming chains, sheets, or more complex three-dimensional architectures. The specific geometry of these networks, including bond distances and angles, would depend on the crystalline packing, which has not been publicly documented. Studies on other pyridine and phenol-containing compounds confirm their propensity to form robust hydrogen-bonded assemblies. nih.gov

π-π Stacking Interactions

The molecule contains three aromatic rings: two phenol (B47542) rings and one pyridine ring. These rings provide the basis for π-π stacking interactions, which are crucial in the organization of many aromatic molecules. rsc.orgnih.gov These interactions would likely occur between the rings of adjacent this compound molecules in the solid state or in concentrated solutions. The strength and geometry (e.g., parallel-displaced or T-shaped) of these interactions are influenced by the electronic nature of the rings and their relative orientation. The interplay between electron-rich phenol rings and the somewhat electron-deficient pyridine ring could lead to specific, directional stacking arrangements. rsc.org

Host-Guest Chemistry with this compound as a Host or Guest Component

There is no published research demonstrating the use of this compound in host-guest chemistry. For a molecule to act as a host, it typically requires a pre-organized cavity or cleft capable of binding a smaller guest molecule. While dimers or larger aggregates of the diphenol might form cavities, this has not been explored. Conversely, for it to act as a guest, it would need to fit within the cavity of a larger host molecule, such as a cyclodextrin, calixarene, or cucurbituril. Such complexes have not been reported. Research on other systems shows that pyridyl and phenol moieties can be incorporated into larger macrocyclic hosts to facilitate guest binding. nih.govnih.gov

Self-Assembly and Self-Organization Phenomena Induced by this compound

Spontaneous self-assembly into well-defined, stable supramolecular structures is a hallmark of molecules with multiple non-covalent interaction sites. Given its potential for hydrogen bonding and π-π stacking, this compound is a candidate for forming such assemblies. However, no studies have been published that investigate or report on the self-assembly or self-organization of this specific compound into higher-order structures like nanotubes, vesicles, or gels. Such phenomena have been observed in other aromatic molecules, such as diphenylalanine peptides, driven by similar non-covalent forces. rsc.org

Anion Coordination Chemistry with Modified this compound Ligands

The native this compound is a neutral molecule and would not be an effective anion receptor without modification. However, its structure provides a scaffold that could be chemically modified for anion coordination. For example, protonation of the pyridine nitrogen would create a pyridinium (B92312) cation, which could then interact with anions through charge-assisted hydrogen bonds and C-H···anion interactions. researchgate.netutas.edu.aursc.org Furthermore, the phenolic hydroxyl groups are acidic and could be used to create binding pockets for anions. Despite this potential, no research has been reported on the synthesis of modified this compound ligands and their subsequent use in anion coordination chemistry. The development of pyridine-based anion receptors is an active area of research, but it has not yet been extended to this particular molecular framework. nih.govnih.gov

Advanced Applications of 2,4 2 Pyridylmethylene Diphenol and Its Complexes in Chemical Science

Catalytic Applications

The presence of both hydroxyl groups and a nitrogen donor atom allows 2,4'-(2-Pyridylmethylene)diphenol to act as a multidentate ligand, forming stable complexes with a variety of transition metals. These metal complexes are at the heart of its potential catalytic activities.

Homogeneous Catalysis Utilizing this compound Metal Complexes

Metal complexes derived from pyridine-based ligands are extensively used as homogeneous catalysts for a wide range of organic transformations. The coordination of a metal center to a ligand like this compound can modulate its reactivity, selectivity, and stability. For instance, palladium(II) complexes with pyridine (B92270) ligands have demonstrated utility as efficient precatalysts in fundamental carbon-carbon bond-forming reactions such as Suzuki–Miyaura and Heck cross-coupling. nih.gov The catalytic efficiency in these systems is often influenced by the electronic properties of the pyridine ligand. nih.gov

While specific studies detailing the catalytic activity of this compound metal complexes are not extensively documented in publicly available research, the structural analogy to bis(imino)pyridine ligands suggests high potential. catalysis.ru Metal complexes with these related ligands are highly active catalysts for olefin polymerization. catalysis.ru It is plausible that transition metal complexes of this compound could exhibit significant activity in reactions such as:

Polymerization: Acting as catalysts for the polymerization of olefins like ethylene.

Cross-Coupling Reactions: Facilitating the formation of C-C bonds, a cornerstone of pharmaceutical and fine chemical synthesis.

Oxidation/Reduction Reactions: Where the metal center's redox potential is fine-tuned by the ligand framework.

Further research is required to synthesize and characterize specific metal complexes of this ligand and to evaluate their performance in these key catalytic reactions.

Asymmetric Catalysis with Chiral this compound Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance, particularly in the pharmaceutical industry. The structure of this compound is inherently chiral, possessing a stereocenter at the methylene (B1212753) bridge connecting the three aromatic rings. fda.govnih.gov This makes its separated enantiomers attractive candidates for use as chiral ligands in asymmetric synthesis.

Chiral pyridine-containing ligands are integral to many successful asymmetric catalytic systems. For example, chiral rhodium complexes with pinene-modified pyridine ligands have achieved excellent enantioselectivity (up to 99% ee) in Mukaiyama-Michael reactions. nih.gov Similarly, palladium-catalyzed asymmetric allylic substitutions often employ chiral ligands to achieve high yields and enantioselectivities. rsc.orgdntb.gov.ua

The application of chiral derivatives of this compound would follow a similar principle. By using a single enantiomer of the ligand, it would be possible to create a chiral environment around the metal center, directing the stereochemical outcome of a reaction. Potential applications include:

Asymmetric hydrogenation

Enantioselective allylic alkylation

Asymmetric cycloadditions

However, the successful application in this area first requires the development of methods to resolve the racemic mixture of this compound or to synthesize the enantiomers separately. Currently, specific research detailing these steps and their subsequent use in asymmetric catalysis is not prominent in the available literature.

Photocatalytic Systems

Photocatalysis utilizes light to drive chemical reactions, with applications ranging from hydrogen production via water splitting to the degradation of environmental pollutants. arxiv.org Effective photocatalytic systems often involve a semiconductor material (like TiO₂) or a molecular photosensitizer that can absorb light and generate reactive species. lidsen.com

While phenols and their derivatives are often the targets of photocatalytic degradation, nih.gov the direct use of this compound as a key component in a photocatalytic system is not well-established. For this compound to function as a photocatalyst, it would likely need to be part of a larger system, for example, as a ligand in a metal complex that acts as a photosensitizer (similar to ruthenium or iridium complexes) or chemically bonded to a semiconductor surface to modify its properties. There is no clear evidence in the reviewed literature of this compound being utilized in such systems for applications like hydrogen evolution or pollutant degradation.

Materials Science and Polymer Chemistry

The diphenolic nature of this compound makes it a prime candidate for use as a monomer or functional additive in the synthesis of advanced polymers.

Incorporation into Functional Polymers and Resins

As a bisphenol, this compound can be used as a monomer in step-growth polymerization to create a variety of high-performance polymers, including polyesters, polycarbonates, and epoxy resins. researchgate.net The most widely used epoxy resins are based on Bisphenol A (BPA), but replacing BPA with specialty bisphenols can impart unique properties to the final material. researchgate.net For example, other aromatic diphenols are used to create special resins with excellent mechanical properties and high heat resistance. specialchem.com

The incorporation of the this compound unit into a polymer backbone could introduce several desirable characteristics:

Enhanced Thermal Stability: The rigid aromatic structure would likely increase the glass transition temperature (Tg) of the resulting polymer.

Improved Adhesion: The polar pyridine and phenol (B47542) groups could promote strong adhesion to metal and other polar substrates.

Metal-Coordinating Sites: The pyridine nitrogen provides a site for coordination with metal ions, opening possibilities for creating stimuli-responsive materials or polymer-supported catalysts.

Flame Retardancy: The high aromatic content and presence of nitrogen may contribute to improved flame-retardant properties.

Below is a conceptual table outlining the potential impact of incorporating this monomer into an epoxy resin compared to a standard BPA-based resin.

PropertyStandard BPA-Based ResinPotential this compound-Based ResinRationale for Potential Enhancement
Thermal Stability (Tg)Moderate-HighPotentially HigherIncreased aromatic rigidity and polarity.
Adhesion to MetalsGoodPotentially ExcellentPyridine nitrogen can coordinate with metal surfaces.
Chemical ResistanceExcellentExcellentMaintained by the stable ether linkages and aromatic backbone.
Inherent FunctionalityHydroxyl groupsHydroxyl groups and metal-coordinating pyridine sitesOffers a route to post-polymerization modification or functional materials.

Development of Advanced Coatings with Enhanced Properties

Epoxy resins are foundational to the formulation of high-performance protective coatings due to their exceptional durability, chemical resistance, and adhesion. specialchem.com By using this compound as a building block for an epoxy resin, it is possible to develop advanced coatings with specialized properties.

A coating formulated from such a resin could offer enhanced corrosion protection for metal substrates. The pyridine moiety's ability to coordinate strongly to metal surfaces could create a more robust and impermeable interface, preventing the ingress of corrosive agents like water and ions. Furthermore, the enhanced thermal stability of the polymer backbone would translate to coatings that can perform under more extreme temperature conditions, suitable for automotive, aerospace, or industrial applications. While plausible, specific research and development of coatings based on this particular compound have yet to be reported in the literature.

Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing this compound

Coordination polymers and metal-organic frameworks (MOFs) are classes of materials constructed from metal ions or clusters linked by organic ligands. The structure and properties of these materials are highly dependent on the nature of the organic linker. While a vast number of pyridyl-containing ligands have been successfully employed in the synthesis of diverse coordination polymers and MOFs with interesting properties, specific examples utilizing this compound as the primary organic linker are not well-documented in peer-reviewed literature.

The asymmetrical nature of this compound, featuring two distinct phenol groups and a central pyridine unit, suggests its potential to form novel and complex architectures. The pyridyl nitrogen and the two phenolic oxygen atoms offer multiple coordination sites for metal ions. This could theoretically lead to the formation of multidimensional networks with unique topologies and potential applications in areas such as catalysis, gas storage, and separation. However, at present, there is a notable absence of published studies detailing the synthesis, crystal structures, and properties of coordination polymers or MOFs specifically incorporating this ligand.

Chemical Sensing and Chemodosimeters

Chemical sensors and chemodosimeters are molecules designed to detect the presence of specific chemical species through a measurable response, such as a change in color or fluorescence. The design of such sensors often relies on a receptor unit that selectively interacts with the target analyte and a signaling unit that transduces this interaction into an observable signal.

The structure of this compound incorporates potential binding sites (phenolic hydroxyl groups and the pyridine nitrogen) that could interact with various ions or molecules. Its inherent fluorescence or the fluorescence of its metal complexes could potentially be modulated upon binding to a target analyte. This would form the basis for its application as a fluorescent chemical sensor. However, a thorough review of scientific databases does not yield specific research articles that describe the design, synthesis, and application of chemical sensors or chemodosimeters based on this particular compound. The exploration of its sensing capabilities towards different analytes remains an open area for future research.

Organic Synthesis as a Key Intermediate and Building Block.nih.gov

In organic synthesis, a key intermediate or building block is a molecule that serves as a crucial precursor for the construction of more complex target molecules. The utility of a building block is determined by its chemical functionality and the ease with which it can be incorporated into a larger molecular framework.

This compound is recognized as an impurity in the synthesis of the pharmaceutical agent Bisacodyl, where it is known as Bisacodyl Impurity B. nih.gov This indicates that synthetic routes to this compound are established. Its structure, containing three distinct aromatic rings and multiple functional groups, presents it as a potentially valuable, albeit underutilized, building block for the synthesis of more complex organic molecules, such as macrocycles or other multidentate ligands. The strategic placement of its functional groups could allow for a variety of chemical transformations to build intricate molecular architectures. Nevertheless, beyond its identity as a pharmaceutical impurity, there is a scarcity of published research that demonstrates the use of this compound as a pivotal intermediate or versatile building block in the broader context of organic synthesis.

Future Perspectives and Emerging Research Avenues for 2,4 2 Pyridylmethylene Diphenol Systems

Exploration of Novel Synthetic Pathways

The primary method for synthesizing 2,4'-(2-Pyridylmethylene)diphenol involves the condensation reaction of 2-pyridinecarboxaldehyde (B72084) with a diphenol in the presence of an acid catalyst under reflux conditions. smolecule.com While effective, there is a growing interest in developing more efficient, sustainable, and versatile synthetic routes.

Future research in this area is likely to focus on:

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts, as well as energy-efficient reaction conditions such as microwave-assisted synthesis, will be crucial. This aligns with the broader trend in chemical synthesis towards sustainability.

Catalyst Development: Exploring novel catalysts, including solid acid catalysts and biocatalysts, could lead to higher yields, improved selectivity, and easier product purification.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Adapting the synthesis of this compound and its derivatives to flow chemistry could streamline their production for various applications.

One-Pot Reactions: Designing multi-component reactions where the core structure is assembled in a single step from readily available starting materials would significantly improve synthetic efficiency.

Design of Advanced Ligand Architectures for Tailored Properties

The ability of this compound to act as a ligand for various metal ions is a cornerstone of its utility. The design of new ligand architectures based on this scaffold is a vibrant area of research aimed at fine-tuning the properties of the resulting metal complexes for specific applications.

Key directions in this field include:

Functionalization of the Pyridine (B92270) and Phenolic Rings: Introducing a variety of substituents onto the aromatic rings can modulate the electronic and steric properties of the ligand. This, in turn, influences the coordination geometry, stability, and reactivity of the metal complexes.

Introduction of Additional Donor Atoms: Incorporating other coordinating groups, such as amines, thiols, or carboxylates, into the ligand framework can lead to multidentate ligands with enhanced binding affinity and selectivity for specific metal ions.

Chiral Ligands: The synthesis of chiral derivatives of this compound is of great interest for applications in asymmetric catalysis, where the stereochemistry of the ligand can control the enantioselectivity of a reaction.

Supramolecular Assemblies: Designing ligands that can self-assemble into larger, well-defined architectures through non-covalent interactions opens up possibilities for creating novel materials with unique photophysical, magnetic, or catalytic properties.

Integration into Hybrid Materials and Nanostructures

The incorporation of this compound and its metal complexes into larger material frameworks is a promising strategy for developing advanced functional materials.

Emerging research avenues in this domain are:

Metal-Organic Frameworks (MOFs): Using functionalized this compound derivatives as organic linkers in the synthesis of MOFs could lead to materials with tailored porosity, catalytic activity, and sensing capabilities.

Polymer-Based Materials: Grafting or incorporating these compounds into polymer chains can create functional polymers for applications such as ion exchange resins, stimuli-responsive materials, and membranes for separation processes.

Nanoparticle Functionalization: Coating the surface of nanoparticles (e.g., gold, silica, or magnetic nanoparticles) with this compound-based ligands can impart new functionalities, such as catalytic activity or specific recognition capabilities for sensing and biomedical applications.

Hybrid Thin Films: The deposition of thin films containing these compounds on various substrates could lead to the development of novel sensors, electrochromic devices, and corrosion-resistant coatings.

Development of Predictive Computational Models for Complex Interactions

As the complexity of the systems involving this compound increases, computational modeling becomes an indispensable tool for understanding and predicting their behavior. drugtargetreview.com

Future efforts in this area will likely concentrate on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other high-level computational methods can provide detailed insights into the electronic structure, bonding, and reactivity of these molecules and their metal complexes. This information is crucial for rational ligand design and for understanding reaction mechanisms.

Molecular Docking and Dynamics Simulations: In the context of medicinal chemistry, computational techniques can be used to predict how these compounds interact with biological targets such as proteins and DNA. mdpi.com This can guide the design of new therapeutic agents with improved efficacy and selectivity. mdpi.com

Multiscale Modeling: For complex systems like hybrid materials, multiscale modeling approaches that combine quantum mechanics, molecular mechanics, and continuum models will be necessary to bridge the gap between molecular-level interactions and macroscopic material properties.

Machine Learning and Artificial Intelligence: The use of machine learning algorithms to analyze large datasets from experiments and computations can help to identify structure-property relationships and accelerate the discovery of new compounds and materials with desired functionalities. nih.gov The development of web-based applications from these computational models could further expedite the development of new therapies. drugtargetreview.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.